2-Methoxy-1-(oxolan-2-yl)ethan-1-amine
Description
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine is a secondary amine with a methoxy group at position 2 and an oxolane (tetrahydrofuran) ring attached to position 1 of the ethanamine backbone. Synthesis routes for similar compounds involve alkylation and coupling reactions, as seen in fluorinated indole derivatives .
Properties
IUPAC Name |
2-methoxy-1-(oxolan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-5-6(8)7-3-2-4-10-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVJYUVLXZOQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519235-02-9 | |
| Record name | 2-methoxy-1-(oxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine typically involves the reaction of oxirane (ethylene oxide) with methanol in the presence of a catalyst to form 2-methoxyethanol. This intermediate is then reacted with oxirane to form 2-methoxy-1-(oxolan-2-yl)ethanol, which is subsequently aminated using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Biological Activity
2-Methoxy-1-(oxolan-2-yl)ethan-1-amine, a compound with the molecular formula , has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a methoxy group and an oxolane (tetrahydrofuran) ring, which contribute to its unique chemical reactivity and biological properties. The structure can be represented as follows:
- Molecular Structure :
- SMILES : COCC(C1CCCO1)N
- InChI : InChI=1S/C7H15NO2/c1-9-5-6(8)7-3-2-4-10-7/h6-7H,2-5,8H2,1H3
The biological activity of 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets. The methoxy group enhances its nucleophilic properties, allowing it to participate in substitution and addition reactions. The oxolane ring may facilitate ring-opening reactions, generating reactive intermediates that can interact with enzymes and receptors.
Potential Targets
The compound may modulate the activity of:
- Enzymes : Acting as a substrate or inhibitor in enzymatic reactions.
- Receptors : Potentially influencing signaling pathways associated with various physiological responses.
Toxicological Profile
According to available data, 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine exhibits some toxicological effects:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315) .
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Enzyme Mechanisms : Used in studies aimed at understanding enzyme kinetics and mechanisms.
- Biochemical Assays : Serves as a substrate in various biochemical assays to evaluate enzyme activity and inhibition.
Case Studies
Several studies have explored the biological implications of compounds similar to 2-Methoxy-1-(oxolan-2-yl)ethan-1-amine:
- Study on Enzyme Inhibition :
- Pharmacological Screening :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2-Methoxy-1-(oxolan-2-yl)ethan-1-am | Structure | Methoxy group + oxolane ring | Enzyme substrate/inhibitor |
| 2-Methoxy-2-(oxolan-3-yloxy)ethanamine | Structure | Similar structure with different oxolane position | Potentially similar biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
